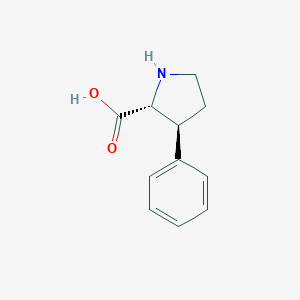

trans-3-Phenyl-D-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426262 | |

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118758-50-2 | |

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diastereoselective Synthesis of trans-3-Phenyl-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly diastereoselective method for the synthesis of trans-3-Phenyl-D-proline, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthesis revolves around a copper-catalyzed 1,4-conjugate addition of a phenyl group to an N-protected 2,3-dehydroproline ester, followed by deprotection steps. This method offers excellent control over stereochemistry, leading predominantly to the desired trans isomer.

I. Synthetic Strategy Overview

The overall synthetic pathway can be summarized in three main stages:

-

Preparation of the Michael Acceptor: Synthesis of the key intermediate, N-Cbz-2,3-dehydroproline methyl ester, from a suitable proline derivative.

-

Diastereoselective 1,4-Conjugate Addition: The copper-catalyzed addition of a phenyl Grignard reagent to the dehydroproline ester to introduce the phenyl group at the 3-position with high trans selectivity.

-

Deprotection: Removal of the N-carbobenzyloxy (Cbz) and methyl ester protecting groups to yield the final product, trans-3-Phenyl-D-proline.

Enantioselective Synthesis of 3-Phenyl-D-proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 3-phenyl-D-proline derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints, which can impart favorable properties to peptides and small molecule therapeutics. This document details key synthetic strategies, providing experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The enantioselective synthesis of 3-phenyl-D-proline derivatives can be broadly categorized into four main approaches:

-

Organocatalytic Michael Addition: This method utilizes small chiral organic molecules as catalysts to facilitate the asymmetric conjugate addition of a pronucleophile to an acceptor, followed by cyclization to form the pyrrolidine ring with high enantioselectivity.

-

Palladium-Catalyzed C(sp³)–H Arylation: This strategy involves the direct and stereospecific introduction of a phenyl group at the C-3 position of a proline scaffold through a transition metal-catalyzed C-H bond activation.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the proline precursor to direct the stereochemical outcome of the phenyl group introduction, after which the auxiliary is cleaved.

-

Synthesis from Chiral Precursors: This approach leverages the existing chirality of readily available starting materials, such as D-glutamic acid or 3-hydroxy-D-proline, to construct the desired 3-phenyl-D-proline derivative.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted prolines. The use of diarylprolinol silyl ether catalysts is particularly effective in the Michael addition of aldehydes to nitroalkenes, leading to the formation of 3-substituted proline precursors with excellent stereocontrol.[1]

General Workflow

Quantitative Data

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde | Nitroalkane | 67-77 | 90-99 | Not Reported | [1] |

Experimental Protocol: Organocatalytic Synthesis of a 3-Phenyl-D-proline Precursor

This protocol is a generalized procedure based on the organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes.[1]

Materials:

-

α,β-Unsaturated aldehyde (1.0 equiv)

-

Nitroalkane (1.2 equiv)

-

Diarylprolinol silyl ether catalyst (0.1 equiv)

-

Benzoic acid (0.1 equiv)

-

Toluene (anhydrous)

-

Reagents for one-pot procedure (e.g., ethylene glycol, p-toluenesulfonic acid, zinc dust, ammonium chloride, Pd/C, H₂, Cbz-Cl, base)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous toluene at 0 °C is added the diarylprolinol silyl ether catalyst (0.1 equiv) and benzoic acid (0.1 equiv).

-

The nitroalkane (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C until completion (monitored by TLC).

-

The crude Michael adduct is then subjected to a one-pot procedure for cyclization and protection:

-

The aldehyde is protected as an acetal (e.g., with ethylene glycol and p-toluenesulfonic acid).

-

The nitro group is reduced to an amine (e.g., with zinc dust and ammonium chloride).

-

The acetal is deprotected, and the resulting aldehyde undergoes spontaneous intramolecular cyclization to form an imine.

-

The imine is reduced via catalytic hydrogenation (e.g., H₂, Pd/C).

-

The secondary amine of the proline ring is protected (e.g., with benzyl chloroformate (Cbz-Cl) and a suitable base).

-

-

The final product is purified by column chromatography.

Palladium-Catalyzed Directed C(sp³)–H Arylation

Direct C-H functionalization offers a highly efficient and atom-economical route to 3-aryl proline derivatives. Palladium catalysis, in conjunction with a directing group, can achieve stereospecific arylation at the C-3 position of the proline ring.

General Workflow

Quantitative Data

| Directing Group | Arylating Agent | Yield (%) | Diastereoselectivity | Reference |

| Aminoquinoline | Phenyl iodide | High | Exclusively cis | Not explicitly stated for phenyl, but implied from similar reactions |

Experimental Protocol: Palladium-Catalyzed 3-Phenylation of a Proline Derivative

This is a generalized protocol for the direct arylation of proline derivatives.

Materials:

-

N-protected proline derivative (e.g., N-Boc-L-proline) (1.0 equiv)

-

Aryl iodide (e.g., Phenyl iodide) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

-

Silver acetate (AgOAc) (2.0 equiv)

-

Directing group precursor (e.g., 8-aminoquinoline)

-

Coupling agent (e.g., EDC)

Procedure:

-

Installation of the Directing Group: The N-protected proline is coupled with the directing group precursor (e.g., 8-aminoquinoline) using a standard amide coupling reagent (e.g., EDC) to form the corresponding amide.

-

C-H Arylation: In a reaction vial, the N-protected proline amide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.0 equiv) are combined.

-

The vial is sealed, and the mixture is heated at 100 °C under solvent-free conditions for 16-24 hours.

-

The reaction is monitored for the conversion of the starting material by LC-MS.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with dichloromethane (DCM), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 3-arylated proline derivative.

-

Removal of the Directing Group: The directing group is cleaved under appropriate conditions to afford the desired 3-phenyl-proline derivative.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for highly diastereoselective transformations. In the context of 3-phenyl-proline synthesis, a chiral auxiliary can be used to control the stereochemistry of a Michael addition to a dehydroproline derivative.[1]

General Workflow

Quantitative Data

| Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (dr) | Reference |

| Evans Oxazolidinone | Vinyl Grignard | High (specific value not provided) | [1] |

Experimental Protocol: Diastereoselective Synthesis via Evans Auxiliary

This protocol is a generalized procedure for the diastereoselective Michael addition to a chiral dehydroproline imide.

Materials:

-

Dehydroproline derivative

-

Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

-

Coupling agent (e.g., pivaloyl chloride)

-

Organocuprate reagent (e.g., prepared from phenyllithium and CuI)

-

Anhydrous THF

-

Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)

Procedure:

-

Attachment of Chiral Auxiliary: The dehydroproline derivative is coupled to the Evans chiral auxiliary to form the corresponding N-acyloxazolidinone.

-

Diastereoselective Michael Addition: The chiral dehydroproline imide is dissolved in anhydrous THF and cooled to -78 °C. The organocuprate reagent is added slowly, and the reaction is stirred at low temperature until completion.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

-

Purification: The crude product is purified by flash column chromatography.

-

Cleavage of Chiral Auxiliary: The chiral auxiliary is removed by hydrolysis (e.g., using LiOH and H₂O₂) to yield the desired 3-phenyl-D-proline derivative.

Synthesis from Chiral Precursors

Starting from a readily available and enantiomerically pure starting material, such as 3-hydroxy-D-proline, provides a convergent and efficient route to 3-phenyl-D-proline derivatives. Palladium-mediated coupling reactions are well-suited for this transformation.[2]

General Workflow

Quantitative Data

| Coupling Partner | Catalyst | Yield (%) | Diastereoselectivity of Hydrogenation | Reference |

| Phenyl boronic acid | PdCl₂(dppf) | 72 | Modest to good (mixture of cis/trans) | [2] |

Experimental Protocol: Synthesis from 3-Hydroxy-D-proline

This protocol is based on the synthesis of 3-substituted prolines starting from 3-hydroxyproline.[2]

Materials:

-

3-Hydroxy-D-proline

-

Reagents for protection and oxidation (e.g., thionyl chloride in methanol, trityl chloride, pyridine, TPAP, NMO)

-

Reagents for triflate formation (e.g., KHMDS, N-phenyl-bis(trifluoromethanesulfonimide))

-

Phenyl boronic acid (2.0 equiv)

-

PdCl₂(dppf) (5 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Toluene/Methanol (10:1 v/v)

-

Reagents for deprotection and hydrogenation (e.g., TFA, Pd/C, H₂)

Procedure:

-

Preparation of the Enol Triflate:

-

3-Hydroxy-D-proline is esterified and N-protected (e.g., as the methyl ester and N-trityl derivative).

-

The secondary alcohol is oxidized to a ketone (e.g., using TPAP).

-

The resulting β-ketoester is deprotonated (e.g., with KHMDS) and trapped as its enol triflate.

-

-

Suzuki Coupling:

-

To a solution of the enol triflate (1.0 equiv) and phenyl boronic acid (2.0 equiv) in toluene:methanol (10:1 v/v) is added K₂CO₃ (1.5 equiv) and PdCl₂(dppf) (5 mol%).

-

The reaction mixture is stirred at 85 °C for 9 hours, then cooled and concentrated.

-

The crude product is purified by silica gel chromatography.

-

-

Deprotection and Reduction:

-

The trityl group is removed (e.g., with trifluoroacetic acid).

-

The resulting dehydroproline derivative is hydrogenated to afford a mixture of cis and trans 3-phenyl-D-proline derivatives, which can be separated by chromatography.

-

Conclusion

The enantioselective synthesis of 3-phenyl-D-proline derivatives can be achieved through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, the desired stereoisomer (cis or trans), and the required scale of the synthesis. Organocatalytic methods offer high enantioselectivity, while palladium-catalyzed C-H arylation provides a direct and atom-economical route. Chiral auxiliaries afford excellent diastereocontrol, and syntheses from chiral precursors offer a convergent approach. This guide provides the foundational knowledge and practical protocols to enable researchers to pursue the synthesis of these valuable building blocks for drug discovery and development.

References

A Technical Guide to Intramolecular Cyclization Routes for the Synthesis of Substituted Prolines

For Researchers, Scientists, and Drug Development Professionals

The proline scaffold is a privileged motif in medicinal chemistry and chemical biology, owing to its unique conformational constraints that can impart favorable properties to peptides and small molecule therapeutics. The synthesis of substituted prolines is therefore of significant interest. Intramolecular cyclization represents a powerful and efficient strategy for the construction of the pyrrolidine ring, often with excellent control over stereochemistry. This in-depth technical guide explores the core intramolecular cyclization routes to substituted prolines, providing a comparative analysis of key methodologies, detailed experimental protocols, and mechanistic insights.

Nucleophilic Substitution: The SN2 Pathway to 4-Substituted Prolines

Intramolecular nucleophilic substitution is a classic and reliable method for the formation of the pyrrolidine ring. A common strategy involves the cyclization of a nitrogen nucleophile onto an electrophilic carbon center within the same molecule. One of the most effective approaches utilizes the hydroxyl group of hydroxyproline as a handle to introduce a leaving group, facilitating a subsequent intramolecular SN2 reaction. This is particularly useful for the synthesis of 4-substituted prolines.

A key example of this strategy is the synthesis of 4-azidoproline, a valuable building block for the introduction of other functionalities via click chemistry or reduction to the corresponding amine. The synthesis commences with the protection of the amine and carboxylic acid of trans-4-hydroxy-L-proline. The hydroxyl group is then converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. Treatment with a nucleophile, in this case, sodium azide, in a polar aprotic solvent, induces an SN2 reaction, leading to inversion of stereochemistry at the C4 position and the formation of the desired cis-4-azidoproline derivative.

Experimental Protocol: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

Materials:

-

(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

-

Triethylamine (Et

3N) -

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Sodium azide (NaN

3) -

Dimethylformamide (DMF)

Procedure:

-

Tosylation: To a solution of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 equiv) in DCM at 0 °C is added triethylamine (1.5 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the tosylated intermediate, which can be used in the next step without further purification.

-

Azide Substitution: The crude tosylate is dissolved in DMF, and sodium azide (3.0 equiv) is added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate.

Quantitative Data:

| Entry | Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | (2S,4R)-N-Boc-4-hydroxyproline methyl ester tosylate | NaN | (2S,4S)-N-Boc-4-azidoproline methyl ester | >95 | >99:1 | |

| 2 | (2S,4R)-N-Cbz-4-hydroxyproline methyl ester mesylate | NaI | (2S,4S)-N-Cbz-4-iodoproline methyl ester | 85 | >99:1 | |

| 3 | (2S,4R)-N-Boc-4-hydroxyproline methyl ester tosylate | KSCN | (2S,4S)-N-Boc-4-thiocyanatoproline methyl ester | 92 | >99:1 |

Radical Cyclization: Forging C-C Bonds

Radical cyclizations offer a powerful means to construct substituted prolines, particularly for the formation of C-C bonds at positions that are not easily accessible through other methods. These reactions proceed via the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne. Tin-mediated radical cyclizations, using reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), are a classic example of this approach.[1][2]

This methodology has been successfully applied to the synthesis of 3-substituted prolines.[1] The process typically involves the preparation of a substrate containing a radical precursor (e.g., a halide or a thiocarbonyl group) and a tethered alkene. Upon initiation, the tin radical abstracts the precursor atom to generate a carbon-centered radical, which then cyclizes in a 5-exo-trig fashion to form the pyrrolidine ring. The resulting cyclic radical is then quenched by Bu3SnH to give the final product and regenerate the tin radical, thus continuing the chain reaction. Both reductive and non-reductive cyclization processes have been developed.[1]

Experimental Protocol: Tin-Mediated Radical Cyclization to a 3-Substituted Proline Derivative

Materials:

-

N-allyl-N-(2-bromoethyl)acetamide

-

Tributyltin hydride (Bu

3SnH) -

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene or toluene

Procedure:

-

A solution of N-allyl-N-(2-bromoethyl)acetamide (1.0 equiv) in degassed benzene is prepared in a flask equipped with a reflux condenser.

-

AIBN (0.1 equiv) is added to the solution.

-

A solution of Bu

3SnH (1.2 equiv) in degassed benzene is added dropwise to the reaction mixture at reflux over a period of 2 hours using a syringe pump. -

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-methyl-substituted proline derivative.

Quantitative Data:

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | N-allyl-N-(2-bromoethyl)tosylamide | 1-tosyl-3-methylpyrrolidine | 75 | N/A | [1] |

| 2 | N-(2-bromoallyl)-N-ethyl-2-iodoacetamide | 1-acetyl-3-methylene-4-ethyl-pyrrolidin-2-one | 68 | 1:1 (cis:trans) |

Transition-Metal-Catalyzed Cyclization: C-H Activation and Arylation

Transition-metal catalysis has emerged as a versatile tool for the synthesis of substituted prolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed C(sp³)–H activation has been successfully employed for the direct functionalization of the proline ring at the C3 position.[3][4] This strategy avoids the need for pre-functionalization of the starting material, offering a more atom-economical route.

The reaction typically employs a directing group, such as an 8-aminoquinoline amide, attached to the proline nitrogen. This directing group coordinates to the palladium catalyst, positioning it in proximity to the C3-H bonds and facilitating their activation. The resulting palladacycle intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C3-arylated proline derivative and regenerate the active palladium catalyst.[3]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of an N-Acyl Proline Derivative[3]

Materials:

-

N-(quinolin-8-yl)-L-prolinamide

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂ )

-

Potassium carbonate (K₂CO₃)

-

Toluene

Procedure:

-

To an oven-dried screw-cap vial is added N-(quinolin-8-yl)-L-prolinamide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2.0 equiv).

-

The vial is sealed and evacuated and backfilled with argon three times.

-

Anhydrous toluene is added, and the reaction mixture is stirred at 120 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-arylated proline derivative.

Quantitative Data for Palladium-Catalyzed C-H Arylation:[4]

| Entry | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Iodobenzene | N-(quinolin-8-yl)-3-phenyl-L-prolinamide | 85 | >20:1 |

| 2 | 4-Iodotoluene | N-(quinolin-8-yl)-3-(p-tolyl)-L-prolinamide | 92 | >20:1 |

| 3 | 1-Iodo-4-methoxybenzene | N-(quinolin-8-yl)-3-(4-methoxyphenyl)-L-prolinamide | 88 | >20:1 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | N-(quinolin-8-yl)-3-(4-(trifluoromethyl)phenyl)-L-prolinamide | 75 | >20:1 |

[3+2] Cycloaddition: A Route to Polycyclic Proline Derivatives

[3+2] Cycloaddition reactions provide a powerful and convergent approach to the synthesis of five-membered rings, including the pyrrolidine core of proline. A prominent example is the intramolecular cycloaddition of azomethine ylides.[5][6] Azomethine ylides are 1,3-dipoles that can be generated in situ from the condensation of an α-amino acid, such as a proline derivative, with an aldehyde or ketone.

In the context of intramolecular reactions, a substrate is designed to contain both the azomethine ylide precursor and a dipolarophile (e.g., an alkene or alkyne) tethered together. Upon generation of the azomethine ylide, it undergoes a spontaneous intramolecular cycloaddition to form a polycyclic system containing a proline ring. This method is particularly valuable for the stereoselective synthesis of complex, fused and spirocyclic proline derivatives.[5]

Experimental Protocol: Synthesis of a Polycyclic Proline Derivative via Intramolecular Azomethine Ylide Cycloaddition[5]

Materials:

-

2-(pent-4-en-1-yl)benzaldehyde

-

L-Proline

-

Toluene

Procedure:

-

A mixture of 2-(pent-4-en-1-yl)benzaldehyde (1.0 equiv) and L-proline (1.2 equiv) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

The reaction is monitored by TLC. After completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the tetracyclic proline derivative.

Quantitative Data for Intramolecular Azomethine Ylide Cycloaddition:[5]

| Entry | Aldehyde | Amino Acid | Product | Yield (%) | Diastereomeric Ratio |

| 1 | 2-(but-3-en-1-yl)benzaldehyde | Sarcosine | Tetrahydro-1H-pyrrolo[1,2-a]quinoline | 78 | >95:5 |

| 2 | 2-(pent-4-en-1-yl)benzaldehyde | L-Proline | Octahydropyrrolo[1',2':1,2]azepino[3,4-b]indole | 85 | >98:2 |

| 3 | 2-(hex-5-en-1-yl)benzaldehyde | Pipecolic acid | Decahydropyrido[1',2':1,2]azocino[3,4-b]indole | 72 | >95:5 |

Conclusion

Intramolecular cyclization strategies offer a diverse and powerful toolbox for the synthesis of substituted prolines. The choice of method depends on the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule. Nucleophilic substitution provides a reliable route to 4-substituted prolines, while radical cyclizations excel in the formation of C-C bonds. Transition-metal-catalyzed C-H activation represents a modern and efficient approach for direct functionalization, and [3+2] cycloadditions are unmatched for the rapid construction of complex polycyclic proline-containing scaffolds. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their synthetic goals in the pursuit of novel proline-based molecules for drug discovery and development.

References

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Separation of 3-Phenyl-proline Isomers Using HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 3-phenyl-proline isomers using High-Performance Liquid Chromatography (HPLC). 3-Phenyl-proline, a substituted amino acid, is a valuable chiral building block in medicinal chemistry. Its stereochemistry is crucial for the biological activity of the resulting pharmaceutical compounds. This document outlines the key considerations, experimental protocols, and data for achieving successful enantiomeric and diastereomeric separations of 3-phenyl-proline derivatives.

Core Principles of Chiral HPLC Separation

Chiral HPLC is an indispensable technique for separating enantiomers, which have identical physical and chemical properties in an achiral environment but differ in their spatial arrangement.[1] The separation is achieved by creating a chiral environment, most commonly by using a chiral stationary phase (CSP).[2][3] These CSPs contain a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown great success in resolving a broad range of chiral compounds, including proline derivatives.[4][5][6]

Experimental Workflows

The successful chiral separation of 3-phenyl-proline isomers involves a systematic approach, from sample preparation to method development and analysis. The following diagram illustrates a typical workflow.

For proline derivatives lacking a strong chromophore, a derivatization step is often necessary to enable UV detection.[7][8] This involves reacting the proline derivative with a tagging agent to introduce a UV-active moiety.

Chiral Separation of N-Boc-3-phenyl-proline Methyl Ester Isomers

A study by researchers detailed the successful separation of the cis and trans diastereomers of N-Boc-3-phenyl-proline methyl ester, followed by the resolution of the enantiomers of each diastereomer.[4]

Experimental Protocols

Analytical Separation:

-

Instrumentation: Waters 600 HPLC system with a 2996 photodiode array detector.[4]

-

Columns: Chiralpak® IA, IB, and IC (250 mm × 4.6 mm).[4]

-

Mobile Phase: Mixtures of n-hexane and 2-propanol. For the preparative resolution of the trans isomer, a ternary mixture of n-hexane/2-propanol/chloroform was also used.[4]

-

Flow Rate: 0.8–1.0 ml/min.[4]

-

Sample Preparation: The racemic mixture of cis- and trans-N-Boc-3-phenyl-proline methyl ester was synthesized and purified.[4]

Preparative Separation:

-

Instrumentation: Waters 600 HPLC system with a 2487 dual wavelength absorbance detector.[4]

-

Columns: Chiralpak® IA or IC (250 mm × 20 mm).[4]

-

Sample Loading: For the preparative resolution of the trans isomer, the racemate (3.0 g) was dissolved in chloroform at a concentration of 500 mg/ml, and 600 μl aliquots were injected consecutively.[4]

Data Summary

The following tables summarize the quantitative data obtained for the chiral separation of N-Boc-3-phenyl-proline methyl ester isomers on different Chiralpak® columns.

Table 1: Analytical Separation of cis-N-Boc-3-phenyl-proline Methyl Ester Enantiomers [4]

| Chiral Stationary Phase | Mobile Phase (n-hexane/2-propanol) | Selectivity Factor (α) |

| Chiralpak® IA | 90:10 | 3.5–4.0 |

| Chiralpak® IB | - | - |

| Chiralpak® IC | - | - |

Table 2: Preparative Separation of trans-N-Boc-3-phenyl-proline Methyl Ester Enantiomers [4]

| Chiral Stationary Phase | Mobile Phase (n-hexane/2-propanol/chloroform) | Flow Rate (ml/min) |

| Chiralpak® IC (250 mm x 20 mm) | 75:15:10 | 17 |

Chiral Separation of Derivatized Proline

For proline itself, which lacks a suitable chromophore for standard UV detection, derivatization is a common strategy. One study demonstrated the separation of D- and L-proline after derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).[7]

Experimental Protocol

-

Derivatization: Proline is reacted with NBD-Cl to form a UV-detectable adduct.[7]

-

Column: CHIRALPAK-IA (250 x 4.6 mm), 5 µm.[7]

-

Mobile Phase: Ethanol with 0.1% trifluoroacetic acid (TFA) as a modifier.[7]

-

Detection: UV at 465 nm.[7]

-

Run Time: 20 minutes.[7]

Data Summary

Table 3: Separation of NBD-Derivatized Proline Enantiomers [7]

| Isomer | Retention Time (min) |

| D-proline | 6.72 |

| L-proline | 9.22 |

Conclusion

The chiral separation of 3-phenyl-proline isomers by HPLC is a well-established and robust methodology. Polysaccharide-based chiral stationary phases, particularly the Chiralpak® series, have demonstrated excellent performance in resolving both enantiomers and diastereomers of 3-phenyl-proline derivatives. The choice of the specific CSP and mobile phase composition is critical and often requires empirical method development to achieve optimal separation. For proline derivatives lacking a chromophore, derivatization with reagents like NBD-Cl provides a viable path for analysis by UV detection. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry engaged in the synthesis and analysis of chiral proline analogues.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. hplc.eu [hplc.eu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Resolving Proline Enantiomers: A Technical Guide to Gas Chromatography Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of gas chromatography (GC) for the successful resolution of proline enantiomers. Proline, a unique secondary amino acid, plays a crucial role in various biological processes and is a key chiral building block in the synthesis of many pharmaceutical compounds. The ability to accurately determine the enantiomeric purity of proline and its derivatives is therefore of paramount importance in drug development, metabolomics, and food science. This guide provides a comprehensive overview of the most effective GC methods, including detailed derivatization protocols, a comparative analysis of chiral stationary phases, and quantitative data to aid in method selection and optimization.

The Critical Role of Derivatization

Due to the low volatility and polar nature of amino acids, derivatization is an essential prerequisite for their analysis by gas chromatography. This process involves the chemical modification of the analyte to increase its volatility and thermal stability, making it amenable to GC separation. For proline, a two-step derivatization procedure is commonly employed, targeting both the carboxylic acid and the secondary amine functional groups.[1][2]

A widely used and effective method involves:[1][2]

-

Esterification: The carboxyl group is typically converted to an ester, most commonly a methyl ester, by reaction with methanolic HCl.[1][2] Other reagents such as trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used for this purpose.[1]

-

Acylation: The secondary amine group is then acylated to block its polar N-H bond. Common acylating agents include trifluoroacetic anhydride (TFAA), acetic anhydride, and chloroacetic anhydride.[1][2]

The choice of acylating agent can significantly impact the chromatographic separation, and in some cases, even reverse the elution order of the enantiomers, a phenomenon known as enantioreversal.[1][2] This can be a valuable tool for confirming the identity of enantiomers and for resolving trace amounts of one enantiomer in the presence of a large excess of the other.

Chiral Stationary Phases: The Heart of the Separation

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized onto a polysiloxane backbone, which is then coated onto the inner wall of a fused silica capillary column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their resolution.

For the analysis of proline enantiomers, two main classes of chiral stationary phases have proven to be particularly effective:

-

Cyclodextrin-Based CSPs: Derivatized cyclodextrins are the most widely used chiral selectors for the GC separation of amino acid enantiomers.[3] Columns such as the Astec CHIRALDEX® G-TA, which utilizes a trifluoroacetyl derivatized gamma-cyclodextrin, are highly effective for resolving proline derivatives.[4]

-

Amino Acid-Based CSPs: Chiral stationary phases derived from amino acids, such as proline itself, can also be employed. These phases can offer unique selectivity for the separation of amino acid enantiomers.[5]

Quantitative Analysis and Method Validation

Accurate quantification of proline enantiomers is crucial for many applications. Gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent sensitivity and linearity for quantitative analysis.[6] Method validation is essential to ensure the reliability of the analytical results and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6] A validated enantioselective GC method can achieve high resolution (Rs > 4) and quantify low levels of an undesired enantiomer.[6]

Data Presentation: Comparison of GC Methods for Proline Enantiomer Resolution

The following tables summarize quantitative data from various studies on the GC resolution of proline enantiomers, providing a clear comparison of different derivatization and chromatographic conditions.

Table 1: GC Parameters for N-Acetyl-Proline Methyl Ester Enantiomers on Astec® CHIRALDEX™ G-TA [4][7]

| Parameter | Value |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 155 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 30 psi |

| Injection | 1 µL, 80:1 split |

| Sample | 3 mg/mL racemate in methanol |

| Elution Order | 1. D-proline methyl ester (N-acetyl derivative)2. L-proline methyl ester (N-acetyl derivative) |

Table 2: GC Parameters for N-Trifluoroacetyl-Proline Methyl Ester Enantiomers on Astec® CHIRALDEX™ G-TA [8]

| Parameter | Value |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 140 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 30 psi |

| Injection | 1 µL, 80:1 split |

| Sample | 3 mg/mL racemate in methanol |

| Elution Order | 1. L-proline methyl ester (N-TFA derivative)2. D-proline methyl ester (N-TFA derivative) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Two-Step Derivatization of Proline for GC Analysis[1][2]

This protocol describes the methylation of the carboxyl group followed by the acetylation of the amino group of proline.

1. Methylation (Esterification): a. To 1 mg of a D/L-proline sample mixture, add 1 mL of 3 N methanolic HCl. b. Cap the sample vial and heat at 100 °C for 30 minutes. c. After heating, remove the cap and allow the mixture to cool. d. If any liquid remains, gently heat the vial to dryness.

2. Acetylation (Acylation): a. Dissolve the dried residue from the methylation step in 1 mL of methylene chloride. b. Add 100 µL of either acetic anhydride or trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 20 minutes. d. Cool the sample, then carefully remove the cap. e. Evaporate the remaining liquid to dryness at room temperature under a gentle stream of nitrogen. This step removes volatile acids formed during the reaction. f. Reconstitute the final residue in methylene chloride for GC analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

References

- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 3. gcms.cz [gcms.cz]

- 4. Sigma-Aldrich [sigmaaldrich.com]

- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unveiling Molecular Conformations: A Technical Guide to Circular Dichroism Analysis of Phenyl-Substituted Prolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of circular dichroism (CD) spectroscopy for the conformational analysis of phenyl-substituted prolines. Phenyl-substituted proline residues, when incorporated into peptides and proteins, introduce unique structural constraints and aromatic interactions that significantly influence molecular conformation and function. Understanding these conformational preferences is paramount in rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies for the CD analysis of these important compounds.

Introduction to Circular Dichroism and Proline Conformational Analysis

Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption provides valuable information about the three-dimensional structure of macromolecules. In the context of peptides and proteins, CD spectroscopy is a powerful tool for characterizing secondary structure elements such as α-helices, β-sheets, and random coils.

The unique cyclic structure of the proline residue restricts the peptide backbone, leading to distinct conformational isomers, primarily the cis and trans conformations of the X-Pro peptide bond. The introduction of a phenyl group onto the proline ring further influences this equilibrium through steric and electronic effects, including favorable aromatic-proline interactions. These interactions, often CH/π interactions between the aromatic ring and protons on the proline ring, can stabilize specific conformations, which in turn dictates the overall structure and biological activity of the peptide.

Quantitative Data Presentation

Table 1: Molar Ellipticity of L-Proline Homopolymers

| Peptide | Wavelength (nm) of Negative Band | Molar Ellipticity [θ] (deg cm²/dmol) at Negative Band | Wavelength (nm) of Positive Band | Molar Ellipticity [θ] (deg cm²/dmol) at Positive Band |

| L-Pro₆ | ~204 | - | ~228 | - |

| L-Pro₁₀ | ~204.5 | - | ~228 | - |

| L-Pro₁₅ | 205 | -4.1 x 10⁴ | ~228 | - |

| Poly-L-Proline | 204.5 | -5.5 x 10⁴ | 228 | 2163 |

Data adapted from studies on proline oligomers, which typically exhibit spectra characteristic of a PPII helix.[1]

Table 2: Effect of Glycine Substitution on the Molar Ellipticity of Proline Undecamers (L-Pro₁₁)

| Peptide | Wavelength (nm) of Negative Band | Molar Ellipticity [θ] (deg cm²/dmol) at Negative Band |

| L-Pro₁₁ | ~205 | -3.4 x 10⁴ |

| L-P₅GP₅ | ~204.5 | -2.0 x 10⁴ |

This table illustrates how substitution within a proline-rich sequence can alter the magnitude of the CD signal.

Aromatic residues like phenylalanine are known to contribute to CD spectra in the 220-230 nm region, which can sometimes complicate the analysis of peptide backbone conformation.[2] The presence of a phenyl group directly on the proline ring is expected to have a pronounced effect on the CD spectrum, reflecting the constrained conformational landscape of the modified residue.

Experimental Protocols

The following provides a detailed methodology for conducting CD spectroscopy on phenyl-substituted prolines and peptides containing these residues.

Sample Preparation

-

Purity: Ensure the peptide or amino acid derivative is of high purity (>95%), as impurities can significantly affect the CD spectrum.

-

Solvent Selection: Choose a solvent that does not absorb in the far-UV region (typically below 200 nm). Common choices include:

-

Water (high-purity, deionized)

-

Phosphate buffers (e.g., 10 mM sodium phosphate, pH 7.0)

-

Trifluoroethanol (TFE) or methanol for inducing helical structures.

-

-

Concentration: The optimal concentration depends on the path length of the cuvette. For a 1 mm pathlength cell, a typical starting concentration for peptides is 0.1-0.2 mg/mL. The absorbance of the sample should ideally be between 0.4 and 1.0 at all wavelengths to ensure a good signal-to-noise ratio.

-

Blanking: A corresponding solvent blank must be prepared and measured under the same conditions as the sample.

Instrumentation and Data Acquisition

-

Spectrometer: Utilize a calibrated circular dichroism spectrometer.

-

Cuvette: Use a quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm).

-

Wavelength Range: For secondary structure analysis, a typical scan range is from 190 nm to 260 nm.

-

Instrument Parameters:

-

Bandwidth: 1.0 nm

-

Scan Speed: 50 nm/min

-

Response Time/Dwell Time: 1-2 seconds

-

Accumulations: Average at least 3-5 scans for both the sample and the blank to improve the signal-to-noise ratio.

-

-

Temperature Control: Use a Peltier temperature controller to maintain a constant sample temperature (e.g., 25 °C), as CD spectra can be temperature-sensitive.

Data Processing and Analysis

-

Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.

-

Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:

[θ] = (θ * MRW) / (10 * d * c)

where:

-

θ is the observed ellipticity in millidegrees.

-

MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids). For a single amino acid derivative, this is the molecular weight.

-

d is the path length of the cuvette in cm.

-

c is the concentration of the sample in mg/mL.

The units of molar ellipticity are deg·cm²·dmol⁻¹.

-

-

Secondary Structure Estimation: For peptides, the resulting spectrum can be analyzed using various deconvolution algorithms (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of α-helix, β-sheet, and other secondary structure elements.

Visualization of Key Relationships

The conformation of a peptide containing a phenyl-substituted proline is heavily influenced by the interplay of steric and electronic factors. The following diagrams illustrate the key workflows and logical relationships in the analysis of these compounds.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for elucidating the conformational preferences of phenyl-substituted prolines in peptides. The introduction of the phenyl group leads to distinct chiroptical properties that are reflective of the unique structural constraints imposed on the peptide backbone. By following rigorous experimental protocols and leveraging comparative data, researchers can gain valuable insights into the structure-function relationships of these modified peptides, thereby accelerating the discovery and development of new therapeutic agents. This guide provides a foundational framework for the application of CD spectroscopy in this exciting area of research.

References

The Stereoselective Formation of trans-3-Phenyl-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Phenyl-D-proline is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid scaffold provides a valuable tool for probing peptide-receptor interactions and for the design of peptidomimetics with enhanced biological activity and stability. This technical guide provides an in-depth analysis of the predominant mechanism for the stereoselective formation of trans-3-Phenyl-D-proline, focusing on the copper-catalyzed 1,4-conjugate addition of a phenyl nucleophile to a dehydroproline precursor. Detailed experimental protocols, quantitative data, and a mechanistic exploration of the key stereodetermining step are presented to facilitate its synthesis and application in research and development.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 3-substituted proline derivatives, in particular, offer a means to introduce conformational rigidity, thereby influencing secondary structure and receptor binding affinity. The trans stereoisomer of 3-phenyl-D-proline provides a unique spatial orientation of the phenyl group relative to the proline ring, making it a valuable building block for structure-activity relationship (SAR) studies. This guide focuses on a robust and diastereoselective synthetic route to access this important molecule.

Synthetic Strategy Overview

The most effective and stereoselective method for the synthesis of trans-3-Phenyl-D-proline involves a three-step sequence:

-

Synthesis of an N-protected 2,3-dehydroproline ester: This step creates the α,β-unsaturated Michael acceptor necessary for the key carbon-carbon bond-forming reaction.

-

Copper-catalyzed 1,4-conjugate addition: The stereochemistry at the C3 position is established in this crucial step through the addition of a phenyl nucleophile, typically a Grignard reagent, which preferentially attacks from the face opposite to the C2 substituent, leading to the trans product.

-

Deprotection: Removal of the nitrogen and carboxyl protecting groups yields the final trans-3-Phenyl-D-proline.

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis of trans-3-Phenyl-D-proline.

Experimental Protocols

One-Pot Synthesis of Methyl (S)-1-(benzyloxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate

This procedure outlines the formation of the key Michael acceptor from N-Cbz-L-proline methyl ester.

Materials:

-

N-Cbz-L-proline methyl ester

-

N-Chlorosuccinimide (NCS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of N-Cbz-L-proline methyl ester (1.0 equiv) in anhydrous toluene is cooled to 0 °C.

-

N-Chlorosuccinimide (1.1 equiv) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour.

-

A solution of DBU (1.2 equiv) in anhydrous toluene is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Copper-Catalyzed 1,4-Conjugate Addition to form Methyl (2S,3R)-1-(benzyloxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

This is the key stereodetermining step.

Materials:

-

Methyl (S)-1-(benzyloxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate

-

Phenylmagnesium bromide (PhMgBr), 1.0 M in THF

-

Copper(I) iodide (CuI)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred suspension of CuI (0.1 equiv) in anhydrous THF at -20 °C is added a solution of phenylmagnesium bromide (1.5 equiv) dropwise. The mixture is stirred for 20 minutes to form the organocuprate reagent.

-

The reaction mixture is cooled to -78 °C.

-

A solution of methyl (S)-1-(benzyloxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous THF is added dropwise.

-

The reaction is stirred at -78 °C for 3-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the trans product as the major diastereomer.

Deprotection to yield trans-3-Phenyl-D-proline

This final step involves the removal of both the N-Cbz and the methyl ester protecting groups.

Materials:

-

Methyl (2S,3R)-1-(benzyloxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

-

Water

-

1 M HCl

Procedure:

-

N-Cbz Deprotection (Hydrogenolysis): To a solution of the protected proline derivative (1.0 equiv) in methanol is added 10% Pd/C (10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Ester Deprotection (Saponification): The crude product from the previous step is dissolved in a mixture of THF and water.

-

Lithium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The reaction mixture is concentrated to remove the THF, and the aqueous residue is washed with diethyl ether.

-

The aqueous layer is acidified to pH ~6 with 1 M HCl.

-

The product is purified by ion-exchange chromatography or by crystallization to afford trans-3-Phenyl-D-proline.

Quantitative Data

The following table summarizes typical yields and diastereoselectivities reported for the key conjugate addition step.

| Nucleophile | Catalyst/Additive | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| Phenylmagnesium bromide | CuI | >20:1 | 85-95 | [1] |

| Phenylmagnesium bromide | CuBr·SMe₂ | 10:1 - 15:1 | 80-90 | [1] |

| Diphenylcuprate | - | >25:1 | ~90 | [1] |

Mechanism of Stereoselectivity

The high diastereoselectivity observed in the 1,4-conjugate addition is attributed to the steric hindrance imposed by the carbamate protecting group and the ester at the C2 position. The incoming nucleophile, in this case, the phenyl group from the organocuprate reagent, preferentially attacks the C3 position from the face opposite to the bulky C2 substituent. This leads to the formation of an enolate intermediate where the newly introduced phenyl group and the C2 ester are in a trans relationship. Subsequent protonation of this enolate intermediate, typically during the aqueous workup, yields the thermodynamically more stable trans product.

Caption: Mechanism of diastereoselective 1,4-conjugate addition.

Conclusion

The synthesis of trans-3-Phenyl-D-proline can be achieved with high stereocontrol through a copper-catalyzed 1,4-conjugate addition of a phenyl Grignard reagent to an N-protected 2,3-dehydroproline ester. The methodology presented in this guide, including detailed experimental protocols and a mechanistic rationale for the observed diastereoselectivity, provides a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The reliable and scalable nature of this synthetic route makes trans-3-Phenyl-D-proline an accessible and valuable tool for the creation of novel peptide-based therapeutics.

References

In-Depth Technical Guide to the Fundamental Properties of β-Phenyl Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phenyl proline derivatives represent a class of conformationally constrained amino acids that have garnered significant interest in medicinal chemistry and organocatalysis. The incorporation of a phenyl group on the β-carbon of the proline ring imparts unique stereochemical properties, influencing peptide conformation and biological activity. This technical guide provides a comprehensive overview of the fundamental properties of β-phenyl proline derivatives, including their synthesis, conformational analysis, biological activities, and potential as therapeutic agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

The presence of the β-phenyl substituent significantly influences the puckering of the pyrrolidine ring, which tends to adopt conformations that minimize steric hindrance. This conformational restriction is a key feature exploited in the design of peptidomimetics and catalysts. The synthesis of β-phenyl proline derivatives can be achieved through various routes, often involving multi-step procedures.

General Synthesis of N-Boc-β-phenyl-L-proline

A common strategy for synthesizing β-phenyl proline derivatives involves the protection of the nitrogen atom, for example, with a tert-butyloxycarbonyl (Boc) group, to facilitate subsequent reactions. Below is a detailed protocol for the synthesis of N-Boc-L-proline, a common precursor.

Experimental Protocol: Synthesis of N-Boc-L-proline

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Argon atmosphere

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

A suspension of L-proline (e.g., 5.76 g, 50.0 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Di-tert-butyl dicarbonate (e.g., 12.5 mL, 54.4 mmol) is added to the suspension in one portion via syringe under an argon atmosphere.

-

The resulting suspension is cooled to 0-5 °C using an ice-water bath.

-

Triethylamine (e.g., 27.0 mL, 194 mmol) is added dropwise via syringe over approximately 5 minutes.

-

After the addition is complete, the ice-water bath is removed, and the suspension is stirred at room temperature for 1 hour, during which the reaction mixture becomes homogeneous.

-

The reaction mixture is then cooled to 0 °C in an ice-water bath.

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

The aqueous phase is separated and extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude product is further dried under vacuum to yield N-Boc-L-proline as a solid, which can be used in subsequent steps for the synthesis of β-phenyl proline derivatives without further purification[1].

Synthesis Workflow Diagram

Biological Activities and Quantitative Data

β-Phenyl proline derivatives have been investigated for a range of biological activities, including their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with their potency often expressed as half-maximal inhibitory concentration (IC₅₀) values.

Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 19.13 | [2] |

| A549 (Lung) | 15.69 | [2] | |

| HepG2 (Liver) | 13.68 | [2] | |

| SKOV-3 (Ovarian) | 7.84 | [2] | |

| Derivative B | HCT116 (Colon) | 0.34 | [3] |

| HTB-26 (Breast) | <50 | [3] | |

| PC-3 (Prostate) | <50 | [3] | |

| Derivative C | A549 (Lung) | <3.9 µg/mL | [4] |

Note: The specific structures for "Derivative A", "Derivative B", and "Derivative C" are proprietary to the cited research and are presented here to exemplify the range of reported activities.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxicity of β-phenyl proline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

β-Phenyl proline derivative stock solution (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the β-phenyl proline derivative in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which β-phenyl proline derivatives exert their biological effects are an active area of research. It is hypothesized that their conformational rigidity allows them to interact with specific biological targets, thereby modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The apoptotic cascade is primarily mediated by a family of proteases called caspases. There are two main pathways leading to caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Hypothetical Model of β-Phenyl Proline Derivative-Induced Apoptosis

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival. Aberrant activation of these pathways is frequently observed in cancer, making them attractive targets for therapeutic intervention. While direct evidence for the modulation of these pathways by β-phenyl proline derivatives is still emerging, it is plausible that these compounds could interfere with key components of these cascades.

Simplified PI3K/Akt and MAPK Signaling Pathways

Pharmacokinetics and ADME-Tox Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. For β-phenyl proline derivatives, these properties are influenced by factors such as the nature of the substituents on the phenyl ring and the overall lipophilicity of the molecule.

ADME-Tox Considerations:

-

Absorption: Oral bioavailability can be influenced by the compound's solubility and permeability across the intestinal epithelium.

-

Distribution: The volume of distribution will depend on plasma protein binding and tissue permeability.

-

Metabolism: The phenyl ring and other substituents may be subject to phase I (e.g., oxidation by cytochrome P450 enzymes) and phase II (e.g., glucuronidation) metabolism.

-

Excretion: The route and rate of elimination (renal or hepatic) will depend on the physicochemical properties of the parent compound and its metabolites.

-

Toxicity: Potential toxicities should be evaluated, including cytotoxicity, genotoxicity, and off-target effects.

Due to the limited publicly available data, a comprehensive ADME-Tox table for a series of β-phenyl proline derivatives cannot be provided at this time. It is recommended that these properties be determined experimentally for any lead compounds.

Conclusion and Future Directions

β-Phenyl proline derivatives are a promising class of molecules with diverse applications in drug discovery and catalysis. Their unique conformational properties make them valuable scaffolds for the design of novel therapeutic agents. While preliminary studies have demonstrated their potential as anticancer agents, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacological profiles. Future work should focus on:

-

Systematic synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Comprehensive ADME-Tox profiling of lead candidates to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of the core properties of β-phenyl proline derivatives and is intended to facilitate further research and development in this exciting area.

References

The Discovery and Evolution of Substituted Proline Analogues: A Technical Guide for Researchers

An in-depth exploration of the synthesis, application, and historical development of substituted proline analogues in drug discovery and chemical biology.

Introduction

Proline, a unique proteinogenic amino acid with a secondary amine constrained within a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins. This distinct structural feature has made proline and its substituted analogues invaluable tools in medicinal chemistry, chemical biology, and materials science. The strategic incorporation of substitutions on the proline ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted proline analogues for researchers, scientists, and drug development professionals.

A Rich History: From Natural Products to Rational Drug Design

The story of substituted proline analogues begins with the discovery of naturally occurring derivatives. Early research in the mid-20th century led to the isolation of compounds like 3-methylproline and 4-methylproline from various natural sources, hinting at the biological relevance of proline modification. A pivotal moment in the history of proline analogues came with the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The journey from the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that potently inhibited ACE, to the rational design of the first orally active ACE inhibitor, captopril, is a landmark in drug discovery.[1][2][3] This success story highlighted the therapeutic potential of mimicking and modifying peptide structures containing proline.

A Timeline of Key Discoveries:

-

1900: Richard Willstätter first isolates proline.[4]

-

1922: The discovery of 4-hydroxy-L-proline as a major component of collagen.

-

1965: Bradykinin-potentiating factors, peptides containing proline, are discovered in the venom of Bothrops jararaca.[5]

-

1970: Sérgio Henrique Ferreira discovers that the venom of the pit viper potentiates the action of bradykinin, leading to the development of teprotide, an ACE inhibitor.[3]

-

1975: Captopril, the first orally active ACE inhibitor and a proline-containing drug, is synthesized.[3]

-

1981: Captopril receives FDA approval for the treatment of hypertension.[3]

-

1998: Successful synthesis of both 4-fluoroproline diastereomers from a single 4-hydroxyproline diastereomer is reported.[6]

Quantitative Data on Substituted Proline Analogues

The modification of the proline ring can dramatically alter the biological activity and physicochemical properties of molecules. The following tables summarize key quantitative data for various substituted proline analogues, providing a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Enzyme Inhibition by Substituted Proline Analogues

| Proline Analogue | Target Enzyme | Inhibition Constant (Ki) | EC50 | Reference(s) |

| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | ~100 µM | [7] | |

| L-thiazolidine-4-carboxylate (L-T4C) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | ~600 µM | [7] | |

| L-thiazolidine-2-carboxylate (L-T2C) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | ~400 µM | [7] | |

| (S)-(-)-Tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | ~0.3 mM | [8] | |

| Cyclobutanecarboxylic acid | Proline Dehydrogenase (PRODH) | 1.4 - 6 mM | [8] | |

| PA1 (a synthetic proline analogue) | Prolyl Hydroxylase 3 (PHD3) | 1.53 µM | [9] | |

| PA2 (a synthetic proline analogue) | Prolyl Hydroxylase 3 (PHD3) | 3.17 µM | [9] |

Table 2: Anticancer and Antimicrobial Activity of Proline-Containing Peptides

| Peptide/Analogue | Cell Line/Organism | IC50/MIC | Reference(s) |

| MP28 (from Bryopsis plumosa) | A549 (Lung Cancer) | 7.5 ± 0.8 µM | [7] |

| MP28 (from Bryopsis plumosa) | H460 (Lung Cancer) | 6.3 ± 0.2 µM | [7] |

| MP28 (from Bryopsis plumosa) | H1299 (Lung Cancer) | 8.6 ± 0.8 µM | [7] |

| Ma1 (synthetic peptide) | Candida albicans SC5314 | 0.124 µM | [10] |

| Ma2 (synthetic peptide) | Candida albicans SC5314 | 0.108 µM | [10] |

| Bac5(1-17) derivative | E. coli | MIC > 64 µM | [11] |

| Chex1Arg20 D4K | Cryptococcus neoformans | 1.6 µmol/L | [12] |

Table 3: Pharmacokinetic Parameters of Proline-Containing Drugs

| Drug | Bioavailability (F) | Tmax (hours) | Elimination Half-life (t½) (hours) | Protein Binding | Primary Elimination Route | Reference(s) |

| Captopril | ~75% (reduced by food) | ~1 | ~2 | 25-30% | Renal | [13][14] |

| Lisinopril | ~25% (unaffected by food) | 6-8 | ~12 | ~0% | Renal (unchanged) | [15][16] |

Table 4: Physicochemical Properties of Selected Fluorinated Proline Analogues

| Analogue | Ring Pucker Preference | cis/trans Isomerization Rate (relative to Pro) | Reference(s) |

| (4R)-Fluoroproline (Flp) | Cγ-exo | Faster | [2] |

| (4S)-Fluoroproline (flp) | Cγ-endo | Faster | [2] |

| 4,4-Difluoroproline (Dfp) | No strong preference | Fastest | [2] |

Key Signaling Pathways Modulated by Substituted Proline Analogues

Substituted proline analogues can exert their biological effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and target validation.

The Hypoxia-Inducible Factor (HIF)-1α Pathway

The HIF-1α signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia). Prolyl hydroxylases (PHDs) play a central role in this pathway by hydroxylating specific proline residues on HIF-1α, targeting it for degradation. Inhibitors of PHDs, including some proline analogues, can stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Caption: Regulation of HIF-1α by oxygen and proline analogue inhibitors.

Collagen Biosynthesis and Degradation

Proline and its hydroxylated form, hydroxyproline, are fundamental components of collagen, the most abundant protein in mammals. The synthesis and degradation of collagen are tightly regulated processes, and proline metabolism plays a crucial role. Proline can be synthesized from glutamate and ornithine, and its availability can influence the rate of collagen production.

Caption: The central role of proline in collagen synthesis and turnover.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. Amino acids, including proline, can activate the mTORC1 complex, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]

- 13. arts.units.it [arts.units.it]

- 14. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. Proline Derivatives and Analogs [sigmaaldrich.cn]

Methodological & Application

Application Notes: trans-3-Phenyl-D-proline as an Organocatalyst in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts for the aldol reaction, operating through an enamine-based mechanism.

This document provides detailed application notes and protocols for the use of trans-3-Phenyl-D-proline as a chiral organocatalyst in the asymmetric aldol reaction. The introduction of a phenyl group at the 3-position of the proline ring is anticipated to influence the steric environment of the catalytic site, potentially enhancing stereoselectivity. While extensive literature exists for proline and various substituted prolines, specific experimental data for trans-3-Phenyl-D-proline in aldol reactions is not widely reported. Therefore, the following protocols and data are presented as a general guideline based on the established reactivity of analogous proline-based catalysts. Experimental validation is essential to determine the precise efficacy of this specific catalyst.

Principle of the Reaction

The catalytic cycle of a proline-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the reaction of the ketone with the secondary amine of trans-3-Phenyl-D-proline. This enamine then attacks the electrophilic aldehyde in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the transition state geometry, which is influenced by the steric and electronic properties of the catalyst, reactants, and reaction conditions.

Data Presentation: Hypothetical Performance of trans-3-Phenyl-D-proline